![molecular formula C18H17N3O5S B2443733 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-63-6](/img/structure/B2443733.png)
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it is a type of organic compound that contains a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Benzothiazoles are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .
科学的研究の応用
Anti-Infective and Anti-Parasitic Properties
- Thiazolides, a class of compounds related to the chemical , demonstrate broad-spectrum activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses, affecting both animals and humans. The presence of a nitro group is essential for activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. Additionally, these compounds can trigger apoptosis in proliferating mammalian cells, indicating a potential use in anti-cancer therapies (Hemphill, Müller, & Müller, 2012).
Antimicrobial and Anticancer Potential
- A study synthesizing a series of 4-thiazolidinone derivatives revealed that certain compounds exhibited significant in vitro antimicrobial and anticancer potentials, highlighting the therapeutic potential of this class of compounds in treating infections and cancer. The study also emphasized the importance of specific molecular parameters like the topological parameter, Kier's α third order shape index, and electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).
Synthesis and Structural Analysis
- The synthesis of new arylidenebenzothiazine compounds was described, highlighting the role of specific substituents like nitro groups and the reaction conditions in the formation of these compounds. A detailed crystallographic analysis of certain compounds provided insight into the structural aspects, which can be crucial for understanding their biological activity and potential therapeutic applications (de Souza et al., 2010).
Mechanism of Action Studies
- The structure-function relationship of thiazolides was investigated in various parasites and cestodes. The studies suggest that thiazolides exhibit multiple mechanisms of action, targeting different metabolic pathways, and acting specifically against intracellular and extracellular pathogens. Understanding these mechanisms can provide a basis for the development of targeted anti-parasitic and anti-bacterial therapies (Hemphill, Müller, & Müller, 2007).
作用機序
将来の方向性
特性
IUPAC Name |
4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALGOCTQPXWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

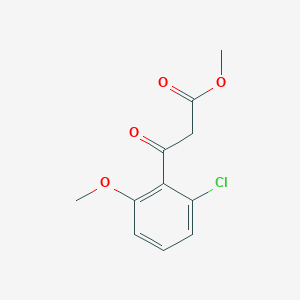

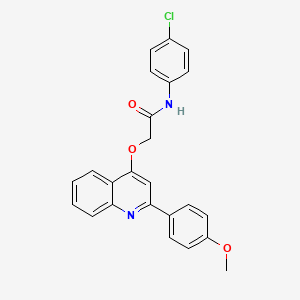
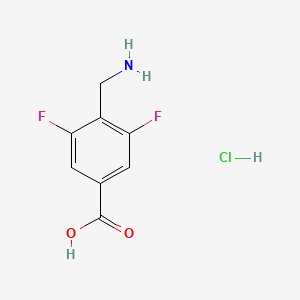
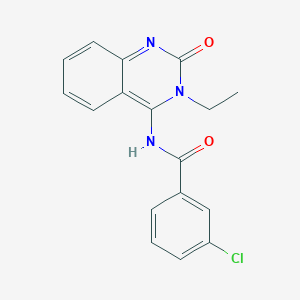
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)
![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)
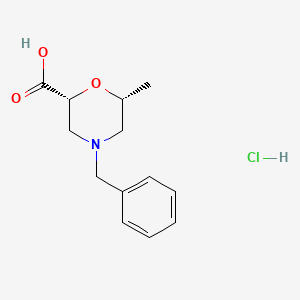
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2443666.png)
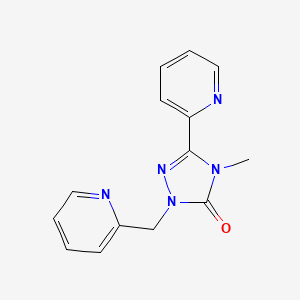
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2443669.png)
![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)
![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)
